[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinoline core, an oxazole ring, and a difluorophenyl group
Mechanism of Action
Target of Action
The compound contains an isoxazole ring and a quinoline moiety. Isoxazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Quinoline derivatives also display a wide range of biological activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Both isoxazole and quinoline derivatives have been associated with a wide range of biological activities, suggesting that they might interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Coupling with Quinoline-2-carboxylate: The final step involves coupling the oxazole intermediate with quinoline-2-carboxylate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline or oxazole derivatives.
Substitution: Formation of substituted quinoline or oxazole derivatives.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-4-carboxylate: Similar structure but with a carboxylate group at the 4-position of the quinoline ring.
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl isoquinoline-2-carboxylate: Isoquinoline core instead of quinoline.
Uniqueness
The unique combination of the quinoline core, oxazole ring, and difluorophenyl group in [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c21-13-6-7-15(16(22)9-13)19-10-14(24-27-19)11-26-20(25)18-8-5-12-3-1-2-4-17(12)23-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQDJUODBFPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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